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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
2-Amino-4-iodophenol is a valuable and versatile building block in organic synthesis, prized

for its trifunctional nature. The presence of an amino group, a hydroxyl group, and an iodine

atom on the aromatic ring offers a multitude of possibilities for selective chemical

transformations. This unique arrangement allows for the strategic construction of complex

molecular architectures, making it a key intermediate in the synthesis of pharmaceuticals,

agrochemicals, and functional materials. The electron-donating amino and hydroxyl groups

activate the aromatic ring towards electrophilic substitution, while the iodo-substituent serves

as an excellent leaving group for a variety of powerful cross-coupling reactions. This guide

provides a comprehensive overview of the utility of 2-amino-4-iodophenol in several key

synthetic transformations, complete with experimental protocols, quantitative data, and

workflow diagrams to facilitate its application in the laboratory.

Physicochemical Properties
A summary of the key physicochemical properties of 2-amino-4-iodophenol is presented

below.
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Property Value Reference

Molecular Formula C₆H₆INO [1]

Molecular Weight 235.02 g/mol [1]

Appearance Light brown crystalline solid [2]

Melting Point 110-120 °C (subl.) [3]

CAS Number 99969-17-2 [1]

Key Synthetic Applications
2-Amino-4-iodophenol serves as a precursor in a variety of synthetic transformations,

including:

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds.

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

Etherification Reactions: For the formation of carbon-oxygen bonds.

Synthesis of Benzoxazoles: A key heterocyclic scaffold in medicinal chemistry.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an

organoboron compound and an organohalide, enabling the formation of a carbon-carbon bond.

[4] The iodine atom of 2-amino-4-iodophenol makes it an excellent substrate for this reaction,

allowing for the introduction of a wide range of aryl and vinyl substituents at the 4-position.
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General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Aryl-2-
aminophenols
This protocol is adapted from a similar procedure for 2-amino-4-iodobenzonitrile and can be

optimized for specific arylboronic acids.[5]

Materials:

2-Amino-4-iodophenol
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Arylboronic acid (1.1 - 1.5 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand, 1-5 mol%)

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

Degassed deionized water

Schlenk flask or round-bottom flask with condenser

Magnetic stir bar

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a Schlenk flask, add 2-amino-4-iodophenol, the arylboronic acid, the palladium catalyst,

and the base.

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic

solvent to water) via syringe.

Heat the reaction mixture to 80-100 °C with vigorous stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12

hours.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and water.

Transfer the mixture to a separatory funnel and separate the layers.

Extract the aqueous layer with ethyl acetate (2 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or

magnesium sulfate, and filter.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Quantitative Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a

similar substrate, 2-amino-4-iodobenzonitrile, with various arylboronic acids. These yields are

illustrative and may require optimization for 2-amino-4-iodophenol.[5]

Arylboronic Acid Product Typical Yield (%)

Phenylboronic acid 4-Phenyl-2-aminophenol 85-95

4-Methoxyphenylboronic acid
4-(4-Methoxyphenyl)-2-

aminophenol
80-90

4-Chlorophenylboronic acid
4-(4-Chlorophenyl)-2-

aminophenol
75-85

3-Pyridylboronic acid 4-(3-Pyridyl)-2-aminophenol 70-80

Catalytic Cycle Workflow
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The catalytic cycle of the Suzuki-Miyaura reaction.
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Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

formation of carbon-nitrogen bonds between an aryl halide and an amine.[6][7] This reaction is

a powerful tool for the synthesis of arylamines, which are prevalent in many biologically active

compounds. The iodo-substituent of 2-amino-4-iodophenol makes it a suitable electrophile for

this transformation.
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General scheme for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 4-Amino-N-
arylphenols
Materials:

2-Amino-4-iodophenol

Amine (1.0 - 1.2 equivalents)

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 0.5 - 5 mol%)

Phosphine ligand (e.g., XPhos, SPhos, BINAP, 1-10 mol%)

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2 - 2.0 equivalents)

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF)

Schlenk tube or glovebox

Procedure:

In a Schlenk tube or in a glovebox, combine 2-amino-4-iodophenol, the palladium

precatalyst, the phosphine ligand, and the base.

Add the amine to the reaction vessel.

Add the anhydrous, deoxygenated solvent.

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110

°C) with stirring.

Monitor the reaction by TLC or GC-MS.

After completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and filter through a

pad of Celite to remove the palladium catalyst.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography.

Quantitative Data
The following table presents a summary of reaction components and typical conditions for the

Buchwald-Hartwig amination of a similar substrate, 2-ethyl-4-iodophenol.[8]

Component Examples
Typical
Concentration/Loa
ding

Key
Considerations

Palladium Precatalyst
Pd₂(dba)₃, Pd(OAc)₂,

[Pd(allyl)Cl]₂
0.5 - 5 mol%

Pd(0) sources like

Pd₂(dba)₃ are often

preferred.

Ligand
XPhos, SPhos,

RuPhos, BINAP, dppf
1 - 10 mol%

The choice of ligand is

crucial and depends

on the substrates.

Base
NaOtBu, K₃PO₄,

Cs₂CO₃, LHMDS
1.2 - 2.0 eq.

Strong bases like

NaOtBu are common,

but weaker bases can

be used.

Solvent
Toluene, Dioxane,

THF
0.1 - 1.0 M

Must be anhydrous

and deoxygenated.

Temperature 80 - 110 °C

Higher temperatures

may be needed for

less reactive

substrates.
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Etherification Reactions
The phenolic hydroxyl group of 2-amino-4-iodophenol can readily undergo etherification. The

Williamson ether synthesis and the Ullmann condensation are two common methods to

achieve this transformation.

Williamson Ether Synthesis
This reaction proceeds via an SN2 mechanism where a phenoxide, generated by

deprotonating the phenol with a base, acts as a nucleophile to displace a halide from an alkyl

halide.[9][10]

Materials:

2-Amino-4-iodophenol

Alkyl halide (e.g., methyl iodide, ethyl bromide, 1.0 - 1.5 equivalents)

Base (e.g., K₂CO₃, NaH, NaOH)

Solvent (e.g., acetone, DMF, acetonitrile)

Procedure:

Dissolve 2-amino-4-iodophenol in the chosen solvent.

Add the base and stir the mixture for a short period to form the phenoxide.

Add the alkyl halide to the reaction mixture.

Heat the reaction to reflux and monitor by TLC.

After completion, cool the mixture and filter off any inorganic salts.

Remove the solvent under reduced pressure.

Dissolve the residue in an organic solvent and wash with water and brine.

Dry the organic layer, concentrate, and purify by column chromatography.
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Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from a

phenol and an aryl halide.[11] This method is particularly useful for forming C-O bonds where

the Williamson synthesis is not effective.

Materials:

2-Amino-4-iodophenol

Aryl halide (1.0 - 1.2 equivalents)

Copper(I) salt (e.g., CuI, Cu₂O, 5-20 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃)

High-boiling polar solvent (e.g., DMF, NMP, pyridine)

Optional: Ligand (e.g., 1,10-phenanthroline, L-proline)

Procedure:

Combine 2-amino-4-iodophenol, the aryl halide, the copper catalyst, the base, and the

optional ligand in a reaction vessel.

Add the high-boiling solvent.

Heat the mixture to a high temperature (typically 120-200 °C) under an inert atmosphere.

Monitor the reaction by TLC or GC-MS.

Upon completion, cool the reaction and dilute with an organic solvent.

Filter the mixture to remove insoluble copper salts.

Wash the filtrate with aqueous ammonia solution to remove residual copper, followed by

water and brine.

Dry the organic layer, concentrate, and purify by column chromatography.
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Synthesis of Benzoxazoles
Benzoxazoles are an important class of heterocyclic compounds with a wide range of biological

activities.[11][12] 2-Amino-4-iodophenol is an ideal precursor for the synthesis of 6-

iodobenzoxazoles, which can be further functionalized via cross-coupling reactions. A common

method involves the condensation of the aminophenol with a carboxylic acid, aldehyde, or

other carbonyl compound, followed by cyclization.

General Reaction Scheme
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Reagents

Product2-Amino-4-iodophenol

6-Iodo-2-substituted-benzoxazole
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General scheme for the synthesis of benzoxazoles.

Experimental Protocol: Synthesis of 2-Substituted-6-
iodobenzoxazoles from β-Diketones

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 16 Tech Support

https://en.wikipedia.org/wiki/Ullmann_condensation
https://www.khanacademy.org/science/organic-chemistry/alcohols-ethers-epoxides-sulfides/synthesis-cleavage-ethers/v/williamson-ether-synthesis
https://www.benchchem.com/product/b079513?utm_src=pdf-body
https://www.benchchem.com/product/b079513?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is based on a method for the synthesis of benzoxazoles from 2-aminophenols

and β-diketones.[13]

Materials:

2-Amino-4-iodophenol

β-Diketone (1.0 equivalent)

p-Toluenesulfonic acid monohydrate (TsOH·H₂O, catalyst)

Copper(I) iodide (CuI, co-catalyst)

Acetonitrile (CH₃CN)

Procedure:

In a reaction tube, combine 2-amino-4-iodophenol, the β-diketone, TsOH·H₂O, and CuI.

Add acetonitrile as the solvent.

Seal the tube and heat the reaction mixture to 80 °C for 16 hours.

Monitor the reaction by TLC.

After completion, cool the reaction to room temperature.

Remove the solvent under reduced pressure.

Purify the residue by column chromatography on silica gel to afford the desired 2-substituted-

6-iodobenzoxazole.

Quantitative Data
The following table shows representative yields for the synthesis of benzoxazoles from various

substituted 2-aminophenols and β-diketones under the optimized conditions described above.

[13]
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2-Aminophenol
Substituent

β-Diketone Product Yield (%)

H Acetylacetone 2-Methyl-benzoxazole 82

4-Methyl Acetylacetone
2,5-Dimethyl-

benzoxazole
89

4-Chloro Acetylacetone
5-Chloro-2-methyl-

benzoxazole
78

4-Bromo Acetylacetone
5-Bromo-2-methyl-

benzoxazole
75

4-Nitro Acetylacetone
5-Nitro-2-methyl-

benzoxazole
64

Conclusion
2-Amino-4-iodophenol is a highly valuable and versatile building block in organic synthesis.

Its unique combination of functional groups allows for a wide array of chemical transformations,

providing access to a diverse range of complex molecules. The key reactions highlighted in this

guide—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, etherification, and benzoxazole

synthesis—demonstrate the power of this reagent in constructing C-C, C-N, and C-O bonds, as

well as important heterocyclic systems. The provided protocols and data serve as a practical

resource for researchers and scientists in the fields of medicinal chemistry, drug discovery, and

materials science, enabling the efficient and strategic use of 2-amino-4-iodophenol in their

synthetic endeavors. Further exploration of the reactivity of this compound will undoubtedly

lead to the development of novel synthetic methodologies and the discovery of new molecules

with significant biological and material properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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